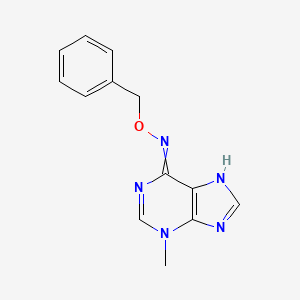
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom at the 5-position, an acetyl group at the 1-position, and a carbonitrile group at the 4-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate to form 5-bromo-1H-indazole. This intermediate is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the nitrile group is introduced through a reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal byproduct formation.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 1-acetyl-5-substituted-1H-indazole-4-carbonitrile.
Reduction: Formation of 1-acetyl-5-bromo-1H-indazole-4-amine.
Oxidation: Formation of 1-acetyl-5-bromo-1H-indazole-4-carboxylic acid.
Applications De Recherche Scientifique
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the carbonitrile group may allow it to form strong interactions with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-1H-indazole-4-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-indazole-4-carbonitrile: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.
1-Acetyl-5-chloro-1H-indazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
1-Acetyl-5-bromo-1H-indazole-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The bromine atom enhances its potential for substitution reactions, while the acetyl and carbonitrile groups contribute to its overall chemical versatility.
Propriétés
Formule moléculaire |
C10H6BrN3O |
|---|---|
Poids moléculaire |
264.08 g/mol |
Nom IUPAC |
1-acetyl-5-bromoindazole-4-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c1-6(15)14-10-3-2-9(11)7(4-12)8(10)5-13-14/h2-3,5H,1H3 |
Clé InChI |
IHDQQPOIOJEGRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=N1)C(=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)


![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
